molecular formula C30H50O4 B12433035 Shoric acid

Shoric acid

Cat. No.: B12433035
M. Wt: 474.7 g/mol
InChI Key: ZKBGKWZSOPPDSD-AYZNXVSFSA-N
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Preparation Methods

Shoric acid can be synthesized through several methods:

Mechanism of Action

The antimicrobial action of shoric acid is primarily due to its ability to inhibit important enzymes involved in cellular carbohydrate metabolism, such as enolase and lactate dehydrogenase. This disruption of the citric-acid cycle leads to the inhibition of microbial growth . Additionally, this compound’s inhibitory action is believed to result from the excessive consumption of cellular energy as the cell attempts to maintain pH balance .

Comparison with Similar Compounds

Shoric acid can be compared to other similar compounds such as:

This compound is unique due to its natural occurrence and its effectiveness as a preservative in both its acid and salt forms.

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1

InChI Key

ZKBGKWZSOPPDSD-AYZNXVSFSA-N

Isomeric SMILES

CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)C(C)(C)O)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C

Origin of Product

United States

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